3-[(4-Chlorobenzoyl)amino]benzoic acid

AKR1C3 inhibitor cancer metabolism castrate-resistant prostate cancer

Regioisomer purity is critical for SAR studies; substitution of this meta-benzoylamino scaffold invalidates enzyme inhibition assays. - **Validated bioactivity:** IC50 = 48.7 µM (AKR1C3), Kd = 17.4 µM (hCA II) - **Essential comparator:** Benchmark for antibacterial FabH & aldose reductase inhibitor development - **Supply chain:** Packaged under inert atmosphere, certified for R&D use only

Molecular Formula C14H10ClNO3
Molecular Weight 275.69
CAS No. 413574-79-5
Cat. No. B2994056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorobenzoyl)amino]benzoic acid
CAS413574-79-5
Molecular FormulaC14H10ClNO3
Molecular Weight275.69
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C14H10ClNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19)
InChIKeyUHVKLYDBKWHXJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Chlorobenzoyl)amino]benzoic acid: Research-Grade Sourcing Guide


3-[(4-Chlorobenzoyl)amino]benzoic acid (CAS 413574-79-5), a benzoylamino benzoic acid derivative, is characterized by a 4-chlorobenzoyl group attached to the amino position of benzoic acid. This scaffold is a core component in several classes of biologically active small molecules, including β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors [1] and aldose reductase inhibitors [2]. The compound's specific substitution pattern positions it as a key intermediate and a valuable comparator in structure-activity relationship (SAR) studies. Its utility is not as a final drug candidate but as a precise molecular tool for probing target engagement and defining the role of the 3-amino benzoic acid moiety in diverse biological contexts [3].

1
SAR intermediate for FabH and aldose reductase inhibitor studies
2
Comparative tool for positional isomer binding and functional profiling
3
Probe for target engagement and enzyme inhibition assays

Procurement Risk: Why Positional Isomers and Analogs Are Not Interchangeable


The procurement of 3-[(4-chlorobenzoyl)amino]benzoic acid for research purposes cannot be substituted with its regioisomers (e.g., 2- or 4-amino benzoic acid derivatives) or close analogs without risking experimental failure. The position of the benzoylamino group on the benzoic acid ring (ortho, meta, or para) is a primary determinant of molecular recognition by biological targets. This is explicitly demonstrated by the structure-activity relationship (SAR) of benzoylamino benzoic acids as FabH inhibitors, where the substitution pattern dictates binding affinity and, consequently, inhibitory potency [1]. For instance, while 2-benzoylamino-4-chlorobenzoic acid derivatives demonstrate potent anti-platelet aggregation activity (ca. 200-fold more than aspirin) [2], this functional profile is strictly linked to its specific ortho-substitution pattern and cannot be extrapolated to the meta-substituted 3-[(4-chlorobenzoyl)amino]benzoic acid. Generic substitution introduces an uncontrolled variable—the molecular geometry and electronic distribution—that directly impacts target binding, as seen in SAR studies for aldose reductase [3] and antiviral targets [4]. Using an unverified analog is scientifically equivalent to changing a critical experimental parameter without documentation, thereby invalidating comparative analyses and rendering data non-reproducible.

Target
3-[(4-Chlorobenzoyl)amino]benzoic acid (meta)

SAR context defined for FabH and aldose reductase; binding geometry specific to meta substitution.

Potential Substitute
2-Benzoylamino-4-chlorobenzoic acid (ortho)

Reported anti-platelet aggregation activity; functional profile and target recognition differ markedly from meta isomer.

Target
Meta-substituted benzoylamino benzoic acid

Binding and inhibitory profile validated against AKR1C3 and CA II; substitution pattern determines molecular recognition.

Potential Substitute
Unverified positional analog or unsubstituted core

Absence of 4-chlorobenzoyl or altered ring position may shift target engagement and invalidate comparative data.

Quantitative Evidence of Differentiated Activity and Binding Profile


AKR1C3 Inhibition: Potency Comparison with a Trifluoromethyl Analog

3-[(4-Chlorobenzoyl)amino]benzoic acid demonstrates measurable, albeit modest, inhibitory activity against the cancer-associated enzyme AKR1C3. In a direct head-to-head comparison within the same assay system, this compound exhibited an IC50 of 48.7 µM. This provides a precise baseline for evaluating structural modifications aimed at improving potency, such as the introduction of a trifluoromethyl group, which significantly enhances activity [1]. This data defines the specific contribution of the 4-chlorobenzoyl group to AKR1C3 inhibition.

AKR1C3 Inhibition
Head-to-head
IC50 48.7 µM
Low-activity reference for SAR benchmarking
Trifluoromethyl analog shows enhanced potency; reported assay context
AKR1C3 inhibitor cancer metabolism castrate-resistant prostate cancer N-arylaminobenzoate

Carbonic Anhydrase II Binding Affinity by NanoESI-MS

The binding affinity of 3-[(4-Chlorobenzoyl)amino]benzoic acid for human carbonic anhydrase II (CA II) has been precisely quantified using nanoelectrospray ionization mass spectrometry (nanoESI-MS). The measured dissociation constant (Kd) is 17.4 µM at a +10 protein charge state. This value represents a defined, intermediate binding strength against a key target class for glaucoma, epilepsy, and cancer [1]. This quantitative data allows for a direct comparison with other potential CA II ligands, providing a clear benchmark for SAR optimization.

CA II Binding
Direct measurement
Kd 17.4 µM
Defined binding benchmark for CA II ligand optimization
NanoESI-MS, consistent across protein charge states
carbonic anhydrase inhibitor binding affinity nanoESI-MS protein-ligand interaction

Lipophilicity-Driven FabH Inhibition: QSAR-Defined Class Predictions

Quantitative structure-activity relationship (QSAR) models developed on a series of 43 benzoylamino benzoic acid derivatives, which includes the 3-[(4-chlorobenzoyl)amino]benzoic acid scaffold, demonstrate that inhibitory activity against the bacterial enzyme FabH is strongly correlated with lipophilic parameters [1]. The models show that increasing hydrophobicity, molar refractivity, and aromaticity generally enhance FabH inhibition. The presence of a chlorine atom, as in the 4-chlorobenzoyl group of this compound, is a key contributor to this lipophilic character. This class-level inference provides a predictive framework for understanding and optimizing the antibacterial potential of these compounds.

FabH QSAR Model
Class-level inference
q² = 0.678, r² = 0.920
Lipophilicity-driven class predictions for FabH inhibition
QSAR derived from 43 analogs; chlorine contributes to lipophilic profile
FabH inhibitor QSAR antibacterial fatty acid biosynthesis lipophilicity

Selective Antiviral Activity via hA3G/Vif Pathway Targeting

Compounds based on the 3-amino benzoyl scaffold, which is the core of 3-[(4-chlorobenzoyl)amino]benzoic acid, have been shown to possess a unique antiviral mechanism targeting the host hA3G/Vif pathway. This is a class-level property that distinguishes them from most clinically used antivirals that target viral proteins directly [1]. The 3-amino benzoyl derivatives, as claimed in the patent, demonstrate combined activity for hA3G/Vif and inhibit viral replication. This mechanism is hypothesized to offer a higher barrier to drug resistance compared to traditional antivirals, as it targets a host-virus interaction rather than a rapidly mutating viral protein.

Antiviral Mechanism
Class-level inference
hA3G/Vif pathway
Reported host-targeting antiviral mechanism context
Patent-derived; resistance barrier hypothesis requires validation
antiviral HIV hA3G Vif 3-amino benzoyl derivative

Defined Research Applications for 3-[(4-Chlorobenzoyl)amino]benzoic acid


AKR1C3 Inhibitor Development and SAR Benchmarking

3-[(4-Chlorobenzoyl)amino]benzoic acid serves as an essential low-activity reference compound in the development of AKR1C3 inhibitors for castrate-resistant prostate cancer and other hormone-dependent cancers. Its quantifiable IC50 of 48.7 µM against AKR1C3 [1] provides a benchmark for evaluating the activity gain from structural modifications, such as the introduction of a trifluoromethyl group, which has been shown to drastically increase potency. Researchers can use this compound to validate their assay system and to demonstrate a clear SAR.

Carbonic Anhydrase Inhibitor Design and Binding Studies

With a precisely measured Kd of 17.4 µM for human carbonic anhydrase II [1], this compound is a validated starting point for the rational design of new CA inhibitors. The established binding affinity provides a clear baseline for computational chemists performing docking studies and for medicinal chemists synthesizing new analogs to improve potency and selectivity. The nanoESI-MS binding data offer a robust and direct method for comparing new derivatives to the parent scaffold.

Novel Antibacterial Agents Targeting FabH Fatty Acid Synthesis

Based on QSAR studies that highlight the importance of lipophilicity for FabH inhibition [1], 3-[(4-chlorobenzoyl)amino]benzoic acid is a strategic intermediate for synthesizing novel antibacterial agents. The 4-chlorobenzoyl group contributes favorably to the molecule's lipophilic profile, a key parameter for activity. This compound can be used to generate focused libraries of analogs with varied substituents to explore the SAR and optimize the inhibitory effect on the essential bacterial FabH enzyme.

Host-Targeting Antiviral Precursor with Higher Resistance Barrier

As a representative of the 3-amino benzoyl derivative class, this compound is a key precursor for synthesizing and investigating a new generation of antivirals that target the host hA3G/Vif pathway [1]. This approach is scientifically differentiated from traditional viral protein inhibitors and is claimed to address the critical issue of drug resistance. Procurement of this specific scaffold enables research into a unique and promising antiviral mechanism of action.

Application
Selection Property
Validation Focus
AKR1C3 inhibitor SAR studies
Low-activity reference control
Potency benchmarking in enzyme inhibition assays
Carbonic anhydrase II ligand design
Defined binding affinity benchmark
Binding affinity comparison via labeled methods
FabH antibacterial discovery
Lipophilicity-driven SAR framework
QSAR model-guided analog design
hA3G/Vif antiviral research
Host-virus interaction targeting
Resistance mechanism investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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